Boiling Point Differentiation: 2-Cyano-2-phenylpropanamide vs. 2-Cyano-3-phenylpropanamide
The quaternary α-substituted 2-cyano-2-phenylpropanamide exhibits a significantly lower boiling point than its linear positional isomer 2-cyano-3-phenylpropanamide . This difference arises from reduced intermolecular hydrogen bonding in the α,α-disubstituted framework compared to the secondary amide environment in the 3-phenyl isomer .
| Evidence Dimension | Boiling point (at 760 mmHg) |
|---|---|
| Target Compound Data | 351.8 ± 35.0 °C |
| Comparator Or Baseline | 2-Cyano-3-phenylpropanamide: 410.6 ± 38.0 °C |
| Quantified Difference | Δ = 58.8 °C lower for target compound |
| Conditions | Predicted data from ACD/Labs Percepta Platform; atmospheric pressure 760 mmHg |
Why This Matters
Lower boiling point translates to reduced energy expenditure during vacuum distillation or solvent evaporation, directly influencing process economics for large-scale intermediate procurement.
